

Fosgonimeton toxicity profile and safe dosage limits in preclinical models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

Fosgonimeton Preclinical Safety & Experimentation: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity profile and safe dosage of fosgonimeton (formerly ATH-1017). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of fosgonimeton in preclinical models?

A1: Preclinical data consistently indicate that fosgonimeton has a favorable safety and tolerability profile.^[1] In various preclinical models, it has demonstrated neuroprotective and pro-cognitive effects without significant adverse events being reported in the publicly available literature.^{[2][3]} A maximum tolerated dose was not achieved in the initial Phase 1 clinical trial in humans, further suggesting a good safety margin.^{[1][4]}

Q2: Are there any known target organs for toxicity with fosgonimeton?

A2: Based on the available public information, there are no specific target organs for toxicity identified for fosgonimeton in preclinical studies. Phase 1 clinical trial results in humans

reported no clinically relevant findings in blood chemistry, urinalysis, vital signs, or electrocardiograms (ECGs), suggesting a lack of systemic toxicity at the doses tested.[1]

Q3: What are the known side effects of fosgonimeton in preclinical and early clinical studies?

A3: In a Phase 1 clinical trial, the most common treatment-related adverse events were mild and transient, including injection site pain and itching.[5] One participant receiving a high dose (80 mg) experienced an allergic skin reaction that was considered likely related to the treatment.[5] Another case of moderate neutropenia was deemed likely unrelated to the study drug.[5]

Q4: Has the No Observed Adverse Effect Level (NOAEL) for fosgonimeton been established in preclinical models?

A4: Specific quantitative toxicity data, such as the No Observed Adverse Effect Level (NOAEL) or LD50 values, for fosgonimeton in preclinical models are not publicly available in the reviewed literature. Toxicology studies are a standard part of the drug development process and would have been conducted to support clinical trials, but the detailed results of these studies have not been disclosed in the searched scientific publications or press releases.

Q5: What is the mechanism of action of fosgonimeton?

A5: Fosgonimeton is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[2][3] It is a prodrug that is converted to its active metabolite, which then crosses the blood-brain barrier.[1] By enhancing the HGF/MET pathway, fosgonimeton activates downstream signaling cascades, including PI3K/Akt and MAPK/ERK, which are involved in neurotrophic, neuroprotective, and anti-inflammatory processes.[1]

Data Presentation

While specific NOAELs are not publicly available, the following table summarizes the dosage information from preclinical efficacy studies, which can provide a reference for experimental design.

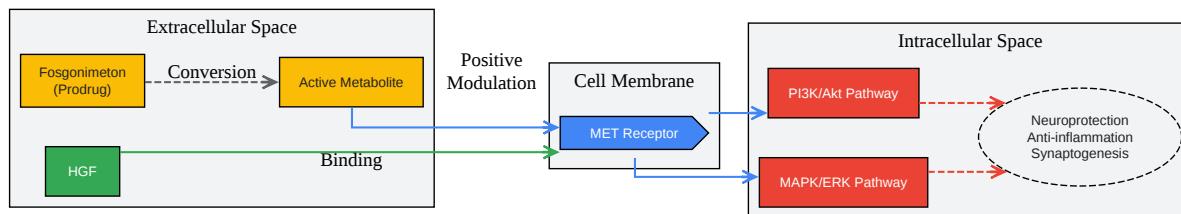
Animal Model	Dosing Regimen	Observed Effects	Citations
Rat	Not specified	Rescued cognitive function in a passive avoidance test in an A β 25-35-induced model of Alzheimer's disease.	[2] [3]
Mouse	Not specified	Increased quantitative electroencephalogram (qEEG) gamma power in an APP1/PS1 transgenic model of Alzheimer's disease.	[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, which can serve as a guide for researchers.

In Vitro Neuroprotection Assay

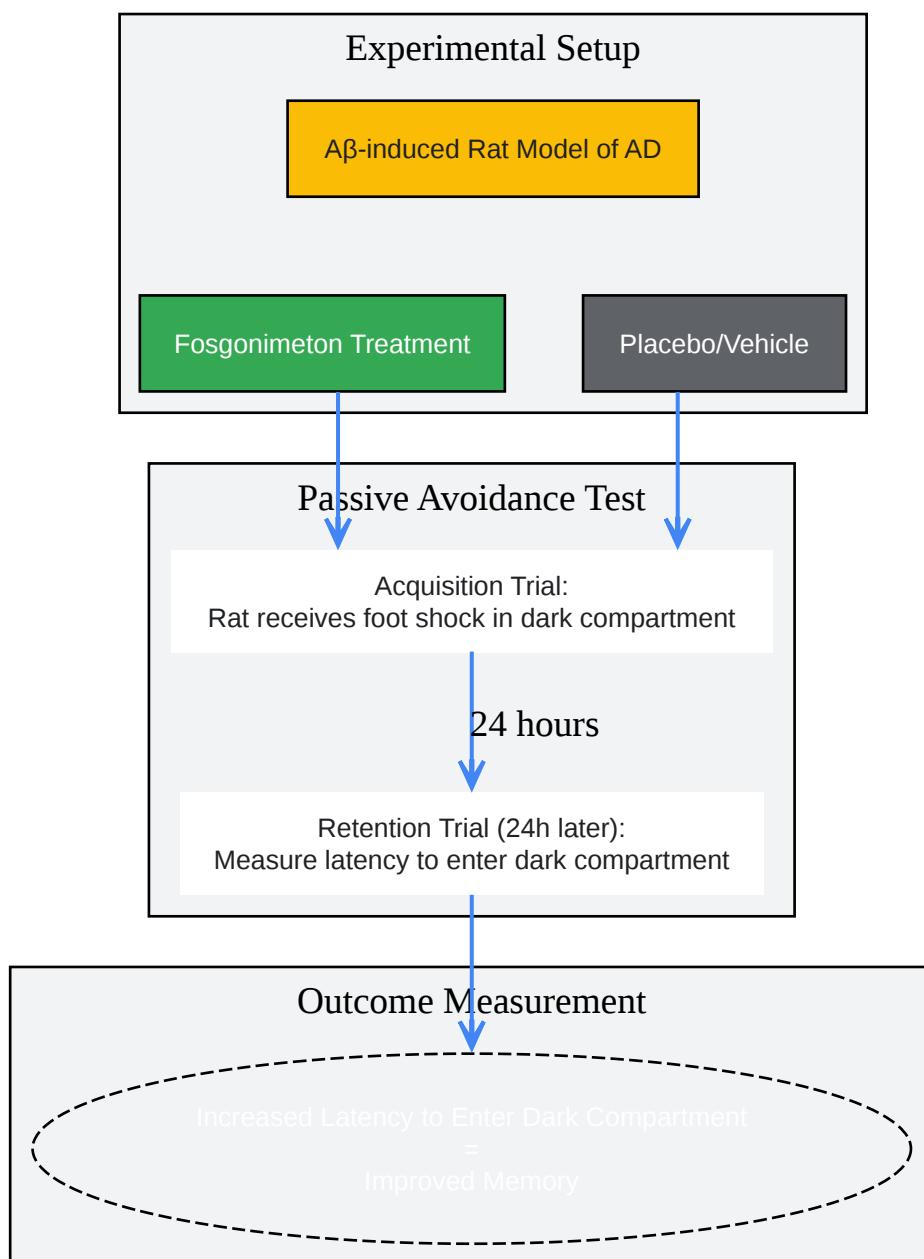
- Objective: To assess the ability of fosgonimeton's active metabolite to protect neurons from amyloid-beta (A β)-induced toxicity.
- Cell Culture: Primary rat cortical neurons are cultured and matured.
- Toxicity Induction: Neurons are challenged with A β 1-42 to induce neuronal damage.
- Treatment: The active metabolite of fosgonimeton is added to the culture medium at various concentrations.
- Endpoints:
 - Neuronal Survival: Assessed by counting viable neurons.
 - Neurite Network Integrity: Evaluated through immunocytochemistry and imaging analysis.


- Tau Hyperphosphorylation: Measured by Western blot analysis of phosphorylated tau levels.
- Mitochondrial Oxidative Stress: Assessed using fluorescent probes that measure reactive oxygen species.
- Apoptotic Signaling: Monitored by measuring the release of cytochrome c.
- Citation:[2]

In Vivo Cognitive Function Assessment (Passive Avoidance Test)

- Objective: To evaluate the effect of fosgonimeton on cognitive function in an animal model of Alzheimer's disease.
- Animal Model: An intracerebroventricular A β 25-35 rat model of Alzheimer's disease is used.
- Treatment: Fosgonimeton is administered to the rats.
- Experimental Workflow:
 - Acquisition Trial: Rats are placed in a chamber with a light and a dark compartment. Upon entering the dark compartment, they receive a mild foot shock.
 - Retention Trial: After a set period (e.g., 24 hours), the rats are returned to the chamber, and the latency to enter the dark compartment is measured.
- Endpoint: A longer latency to enter the dark compartment in the retention trial indicates improved learning and memory.
- Citation:[2][3]

Visualizations


Signaling Pathway of Fosgonimeton

[Click to download full resolution via product page](#)

Caption: Fosgonimeton's Mechanism of Action.

Experimental Workflow for In Vivo Cognitive Assessment

[Click to download full resolution via product page](#)

Caption: Passive Avoidance Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- To cite this document: BenchChem. [Fosgonimeton toxicity profile and safe dosage limits in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860400#fosgonimeton-toxicity-profile-and-safe-dosage-limits-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com